

Spectroscopic data and analysis of Dihexylamine (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihexylamine*

Cat. No.: *B085673*

[Get Quote](#)

Spectroscopic Analysis of Dihexylamine: A Technical Guide

Introduction

Dihexylamine, a secondary aliphatic amine with the chemical formula $C_{12}H_{27}N$, serves as a key intermediate in various chemical syntheses. Its structural elucidation and purity assessment are critical for its application in research and industrial processes. This technical guide provides an in-depth overview of the spectroscopic data of **dihexylamine**, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide details experimental protocols, presents spectroscopic data in a structured format, and utilizes diagrams to illustrate analytical workflows and molecular fragmentation, serving as a comprehensive resource for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **dihexylamine**. Note that while the Mass Spectrometry data is based on experimental findings, the NMR and IR data are predicted or based on typical values for similar aliphatic amines due to the limited availability of specific experimental peak lists in public databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ^1H NMR Data for **Dihexylamine** (Solvent: CDCl_3)

Protons (Position)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
$-\text{CH}_3$ (C6, C6')	0.85 - 0.95	Triplet (t)	6H	~ 7.0
$-(\text{CH}_2)_4-$ (C2-C5, C2'-C5')	1.25 - 1.40	Multiplet (m)	16H	-
$-\text{N}-\text{CH}_2-$ (C1, C1')	2.50 - 2.60	Triplet (t)	4H	~ 7.5
$-\text{NH}-$	0.7 - 1.5	Broad Singlet (br s)	1H	-

Table 2: Predicted ^{13}C NMR Data for **Dihexylamine** (Solvent: CDCl_3)

Carbon Atom (Position)	Predicted Chemical Shift (δ , ppm)
C1, C1'	~ 50
C2, C2'	~ 32
C3, C3'	~ 30
C4, C4'	~ 27
C5, C5'	~ 23
C6, C6'	~ 14

Infrared (IR) Spectroscopy Data

Table 3: Typical IR Absorption Bands for **Dihexylamine**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3300 - 3500	N-H Stretch	Weak - Medium
2850 - 2960	C-H Stretch (Aliphatic)	Strong
1450 - 1470	C-H Bend (Aliphatic)	Medium
1020 - 1250	C-N Stretch	Medium

Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Data for **Dihexylamine**

m/z	Ion	Predicted Relative Abundance
185	[C ₁₂ H ₂₇ N] ⁺ (Molecular Ion)	Low
114	[C ₇ H ₁₆ N] ⁺	High (Base Peak) [1]
44	[C ₂ H ₆ N] ⁺	Medium - High [1]
43	[C ₃ H ₇] ⁺	Medium - High [1]

Experimental Protocols

Detailed and standardized experimental protocols are essential for acquiring high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol

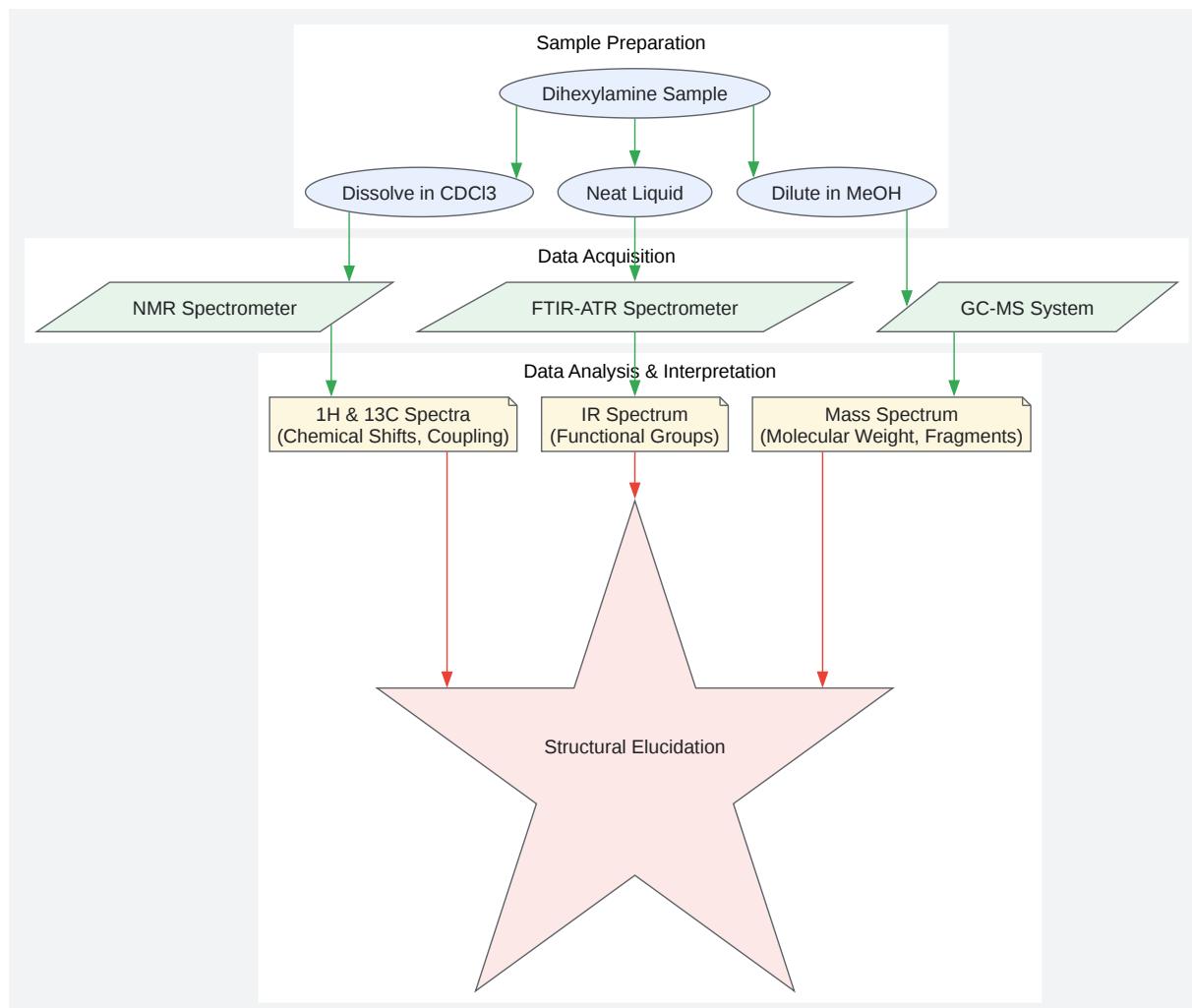
- Sample Preparation:
 - Weigh 10-20 mg of **dihexylamine** and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.

- For unambiguous identification of the N-H proton signal, a second sample can be prepared and shaken with a drop of D₂O. The disappearance of the N-H signal in the resulting spectrum confirms its assignment.[2][3]
- Data Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ¹H NMR spectrum using standard parameters, typically with a 30-45° pulse angle and 8-16 scans.
 - For the ¹³C NMR spectrum, a higher sample concentration (50-100 mg) and a greater number of scans are typically required to achieve a good signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).
 - Integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy Protocol

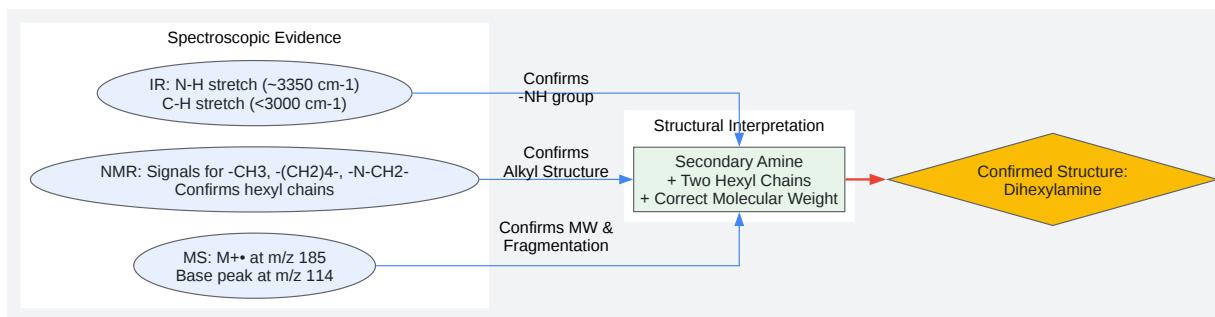
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
 - Acquire a background spectrum of the clean, empty crystal.
 - Place a small drop of neat **dihexylamine** liquid directly onto the ATR crystal.

- Data Acquisition:
 - Acquire the IR spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .
- Data Processing:
 - Perform an automatic baseline correction and ATR correction if necessary.
 - Label the significant peaks with their corresponding wavenumbers (cm^{-1}).


Mass Spectrometry (GC-MS) Protocol

- Sample Preparation:
 - Prepare a dilute solution of **dihexylamine** (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
 - If necessary, filter the solution to remove any particulate matter.
 - Transfer the solution to a 2 mL GC-MS vial.
- Data Acquisition:
 - Inject a small volume (e.g., 1 μL) of the sample into the Gas Chromatograph-Mass Spectrometer (GC-MS).
 - The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms).
 - The separated components enter the mass spectrometer, which is typically operated in Electron Ionization (EI) mode at 70 eV.
 - Acquire mass spectra over a mass range of m/z 30-300.
- Data Analysis:
 - Identify the peak corresponding to **dihexylamine** in the total ion chromatogram (TIC).

- Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.


Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and analytical interpretations.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

Proposed MS fragmentation of **dihexylamine**.[Click to download full resolution via product page](#)

Logical flow for structure confirmation.

Analysis and Interpretation

- **¹H NMR Spectrum:** The predicted ¹H NMR spectrum is consistent with the symmetric structure of **dihexylamine**. The triplet at the most upfield position (~0.9 ppm) corresponds to the terminal methyl (-CH₃) groups. The large multiplet between 1.25 and 1.40 ppm represents the overlapping signals of the four methylene groups in the middle of each hexyl chain. The triplet around 2.5-2.6 ppm is characteristic of the methylene groups directly attached to the nitrogen (-N-CH₂-), which are deshielded by the electronegative nitrogen atom. The N-H proton signal is expected to be a broad singlet, the chemical shift of which can be highly variable.
- **¹³C NMR Spectrum:** The predicted ¹³C NMR spectrum shows six distinct signals, consistent with the molecule's symmetry (the two hexyl chains are chemically equivalent). The carbon atoms closer to the electronegative nitrogen atom (C1) are the most deshielded and appear furthest downfield. The terminal methyl carbons (C6) are the most shielded and appear at the lowest chemical shift.

- IR Spectrum: The key diagnostic feature in the IR spectrum of **dihexylamine** is the N-H stretching vibration, which is expected to appear as a single, weak to medium intensity band in the 3300-3500 cm^{-1} region, characteristic of a secondary amine. Strong, sharp peaks between 2850 and 2960 cm^{-1} are due to the C-H stretching of the hexyl chains. The presence of the C-N stretching band further supports the amine functionality.
- Mass Spectrum: The mass spectrum provides the molecular weight and crucial structural information through fragmentation patterns. The molecular ion $[\text{M}]^{+}$ peak should be observed at m/z 185, confirming the molecular formula $\text{C}_{12}\text{H}_{27}\text{N}$. Alkylamines characteristically undergo α -cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. For **dihexylamine**, this involves the loss of a pentyl radical ($\bullet\text{C}_5\text{H}_{11}$) to form a resonance-stabilized iminium ion at m/z 114. This fragment is often the most abundant ion (the base peak) in the spectrum, which is consistent with the experimental data found.^[1] The smaller fragments at m/z 44 and 43 likely arise from further fragmentation of the alkyl chains and the nitrogen-containing fragments. The nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, holds true for **dihexylamine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dihexylamine | $\text{C}_{12}\text{H}_{27}\text{N}$ | CID 8920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dibenzylamine(103-49-1) ^{13}C NMR [m.chemicalbook.com]
- 3. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- To cite this document: BenchChem. [Spectroscopic data and analysis of Dihexylamine (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085673#spectroscopic-data-and-analysis-of-dihexylamine-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com